
1-Bromo-2,3-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dimethylcyclopropane is an organic compound with the molecular formula C5H9Br. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a three-membered cyclopropane ring with two methyl groups and a bromine atom attached to it. The presence of the bromine atom makes it a halogenated cyclopropane, which is of interest in various chemical reactions and applications .
Vorbereitungsmethoden
1-Bromo-2,3-dimethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form cyclopropane rings . Another method involves the use of diazomethane to generate carbenes that react with alkenes to form cyclopropanes . Industrial production methods often utilize these reactions under controlled conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common reagents used in these reactions include strong bases like potassium hydroxide for elimination reactions and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies involving the reactivity and stability of cyclopropane rings in biological systems.
Medicine: Research into halogenated cyclopropanes includes their potential use in pharmaceuticals and as intermediates in drug synthesis.
Wirkmechanismus
The mechanism by which 1-Bromo-2,3-dimethylcyclopropane exerts its effects involves the reactivity of the cyclopropane ring and the bromine atom. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3-dimethylcyclopropane can be compared with other halogenated cyclopropanes, such as 1-chloro-2,3-dimethylcyclopropane and 1-iodo-2,3-dimethylcyclopropane. These compounds share similar reactivity patterns but differ in their physical properties and reactivity due to the different halogen atoms. The bromine atom in this compound provides a balance between reactivity and stability, making it unique among its counterparts .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.
Eigenschaften
Molekularformel |
C5H9Br |
|---|---|
Molekulargewicht |
149.03 g/mol |
IUPAC-Name |
1-bromo-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3 |
InChI-Schlüssel |
ZJKDNNBVHLMMHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


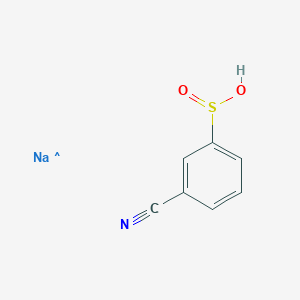
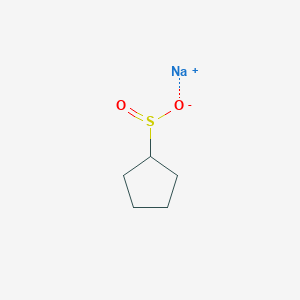
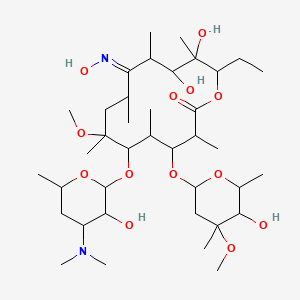
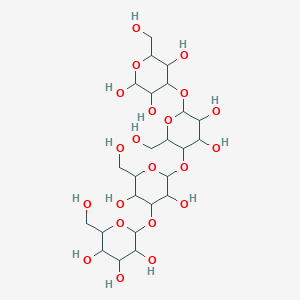
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
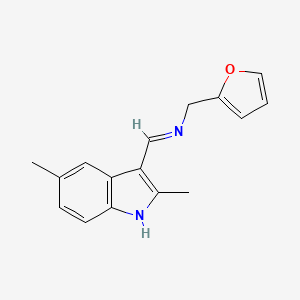

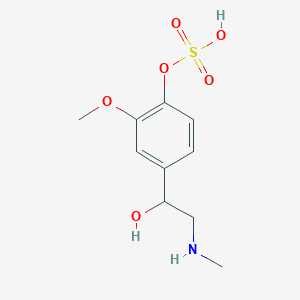
![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)


![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
